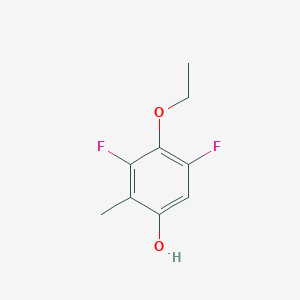

4-Ethoxy-3,5-difluoro-2-methylphenol

Description

Significance of Fluorine in Aromatic Systems within Chemical Research

The introduction of fluorine into aromatic systems profoundly alters the parent molecule's properties. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. nih.govsigmaaldrich.com This can significantly influence the acidity of a phenolic hydroxyl group, modify the electron density (π-system) of the aromatic ring, and alter intermolecular interactions. google.comharvard.edu

Key effects of fluorine substitution in aromatic compounds include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond. This characteristic is often exploited in drug design to block metabolic oxidation at specific positions, thereby increasing the compound's biological half-life. sigmaaldrich.com

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to permeate biological membranes. sigmaaldrich.com This is a critical factor for the bioavailability of pharmaceutical agents.

Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with biological targets like proteins and enzymes. sigmaaldrich.com It can participate in favorable electrostatic interactions and alter the conformation of a molecule to better fit a binding site.

Modified Acidity (pKa): The electron-withdrawing nature of fluorine increases the acidity of the phenolic proton, which can be crucial for catalytic activity or for tuning the properties of intermediates in organic synthesis.

These fluorine-driven effects have led to the inclusion of fluorinated aromatic moieties in a wide array of commercial products, including pharmaceuticals (such as antidepressants and anti-inflammatory agents), agrochemicals, and advanced materials like liquid crystals. nih.gov

Overview of Phenolic Compounds in Synthetic and Mechanistic Chemistry

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of synthetic and mechanistic chemistry. acs.orgnih.gov The hydroxyl group is a strongly activating, ortho-, para-director for electrophilic aromatic substitution, making the phenol (B47542) ring highly reactive and amenable to a wide range of chemical transformations. acs.org

Phenols are versatile precursors in the synthesis of more complex molecules. acs.org They are fundamental building blocks for plastics (e.g., Bakelite), resins, and pharmaceuticals like aspirin. acs.org Their utility stems from several key reactive pathways:

Electrophilic Aromatic Substitution: Phenols readily undergo reactions such as halogenation, nitration, and acylation to introduce various functional groups onto the aromatic ring. acs.org

Etherification: The phenolic hydroxyl group can be easily converted into an ether, a common step in the synthesis of more complex derivatives and a method to protect the hydroxyl group during other reaction steps.

Esterification: Phenols can be esterified to form phenolic esters, which can serve as active esters or protecting groups. nih.gov

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones, compounds with significant biological activity and applications in redox chemistry. nih.gov

From a mechanistic standpoint, the study of phenolic compounds has provided deep insights into reaction mechanisms, electronic effects, and acidity. The resonance stabilization of the corresponding phenoxide anion explains their greater acidity compared to aliphatic alcohols. acs.org This property makes them useful as catalysts or as components in pH-sensitive systems. Furthermore, their role as antioxidants is a major area of research; they can donate a hydrogen atom to neutralize free radicals, with the resulting phenoxy radical being stabilized by resonance. google.com

Positioning of 4-Ethoxy-3,5-difluoro-2-methylphenol in Contemporary Chemical Science

While specific, detailed research findings on this compound are not widely available in public literature, its chemical structure allows for a clear positioning within contemporary chemical science as a potentially valuable building block or research intermediate. Its significance can be inferred from the distinct contributions of its constituent parts: the difluorinated phenol core, the ethoxy group, and the methyl group.

The presence of two fluorine atoms flanking the hydroxyl group is expected to significantly increase the acidity of the phenol and enhance its metabolic stability, making it an attractive scaffold for medicinal chemistry research. Fluorinated phenols are investigated for their potential as selective kinase inhibitors and for the treatment of neuroinflammatory diseases. The specific substitution pattern can be crucial for achieving selective binding to biological targets.

The 4-ethoxy group increases the molecule's lipophilicity and can serve as a handle for further synthetic modifications. The 2-methyl group provides steric bulk and can influence the molecule's conformation and interaction with target sites. This precise arrangement of functional groups makes this compound a well-defined intermediate for creating libraries of complex molecules for screening in drug discovery or for developing new materials.

The synthesis of such poly-functionalized phenols often requires multi-step, carefully controlled reaction sequences. Methods for preparing similar fluorinated phenols include diazotization and hydrolysis of corresponding fluoro-anilines or direct deoxyfluorination of multi-hydroxy-phenols. google.comharvard.edu The development of efficient synthetic routes to compounds like this compound is an active area of research in organic process chemistry, aiming for high-yield, cost-effective, and environmentally friendly methods. google.com

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀F₂O₂ |

| Molecular Weight | 188.17 g/mol |

| CAS Number | Not available in public literature |

| Canonical SMILES | CCOC1=C(F)C(O)=C(C)C=C1F |

Table 2: Comparative Physicochemical Properties of Related Phenolic Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Fluoro-2-methylphenol | C₇H₇FO | 126.13 | 452-72-2 sigmaaldrich.com |

| 4-Chloro-2-methylphenol | C₇H₇ClO | 142.58 | 1570-64-5 nih.gov |

| 4-Ethoxy-2-methylphenol | C₉H₁₂O₂ | 152.19 | 84822-50-4 nih.gov |

| 3,4-Difluoro-2-methylphenol | C₇H₆F₂O | 144.12 | 1232774-26-3 nih.gov |

| 4-Ethoxy-2,3-difluorophenol | C₈H₈F₂O₂ | 174.14 | Not explicitly found, but synthesis described google.com |

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3,5-difluoro-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-3-13-9-6(10)4-7(12)5(2)8(9)11/h4,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPPHUZLBTZDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1F)C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 3,5 Difluoro 2 Methylphenol and Its Analogues

Strategies for Constructing the 4-Ethoxy-3,5-difluoro-2-methylphenol Core

The primary challenge in synthesizing this compound lies in the precise installation of four different substituents—a hydroxyl group, two fluorine atoms, a methyl group, and an ethoxy group—at specific positions on the benzene (B151609) ring. Various synthetic strategies have been investigated to construct this complex core structure.

Grignard Reagent-Mediated Approaches to Fluorinated Phenols

The formation of phenols from Grignard reagents is a known transformation in organic synthesis. This typically involves the reaction of an aryl magnesium halide with an oxygen source, followed by acidic workup. However, the direct synthesis of phenols from aryl halides using this method can be unreliable in terms of yield. google.com For fluorinated systems, the generation and subsequent reaction of the Grignard reagent can be particularly challenging.

One of the primary difficulties in using Grignard reagents for the synthesis of highly substituted fluorinated phenols is the potential for side reactions. The high reactivity of the Grignard reagent can lead to undesired coupling reactions or reactions with other functional groups present in the molecule. nih.gov For instance, the formation of biphenyl (B1667301) derivatives as byproducts is a common issue. nih.gov

To circumvent these challenges, alternative approaches utilizing Grignard reagents have been explored. A more dependable route involves the conversion of the Grignard reagent to an arylboronic acid or boronate ester, which is then oxidized to the corresponding phenol (B47542). google.commdpi.com This two-step sequence generally provides better yields and is more amenable to a wider range of functional groups.

Boronation-Oxidation Sequences in Ethoxy-Difluorophenol Synthesis

The boronation-oxidation sequence has emerged as a powerful and versatile method for the synthesis of substituted phenols, including those with fluorine and alkoxy substituents. This two-step process involves the initial formation of an arylboronic acid or a boronate ester from an aryl halide, which is subsequently oxidized to the desired phenol. nih.gov

This method offers several advantages, including mild reaction conditions and high functional group tolerance. The synthesis of 3,5-difluorophenol, a potential precursor to the target molecule, has been successfully achieved using this strategy starting from 3,5-difluorobromobenzene. The process involves a lithium-halogen exchange followed by reaction with a boron source and subsequent oxidation.

A general procedure for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids has been developed, which is scalable and can be performed under green conditions. nih.gov The reaction utilizes aqueous hydrogen peroxide as the oxidant and can be completed in a very short time at room temperature. nih.gov

| Reactant | Reagents | Product | Yield | Reference |

| Phenylboronic acid | H₂O₂ (30%) in EtOH | Phenol | 98% | nih.gov |

| 4-Fluorophenylboronic acid | H₂O₂ (30%) in EtOH | 4-Fluorophenol | 95% | nih.gov |

| 3,5-Difluorophenylboronic acid | H₂O₂ (30%) in EtOH | 3,5-Difluorophenol | 85% | nih.gov |

Table 1: Examples of Phenol Synthesis via Boronation-Oxidation

Investigation of Alternative Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions provide another viable pathway for the synthesis of substituted phenols. This approach is particularly effective for aromatic rings that are activated by electron-withdrawing groups, such as nitro groups or additional halogen atoms. masterorganicchemistry.com The reaction involves the attack of a nucleophile, such as a hydroxide (B78521) or alkoxide, on the aromatic ring, leading to the displacement of a leaving group.

For the synthesis of this compound, a potential strategy could involve the use of a precursor with a suitable leaving group at the C4 position, which could then be displaced by an ethoxide ion. The fluorine atoms on the ring would help to activate the ring towards nucleophilic attack. However, the regioselectivity of such a reaction would need to be carefully controlled to ensure the desired substitution pattern.

Development of Precursor Molecules and Synthetic Intermediates for this compound

The successful synthesis of the target molecule is highly dependent on the availability of suitable precursor molecules. A key intermediate in many potential synthetic routes is a difluorophenol with the correct substitution pattern to allow for the subsequent introduction of the methyl and ethoxy groups.

One plausible precursor is 3,5-difluorophenol, which can be synthesized from 1,3,5-trifluorobenzene (B1201519) or 3,5-difluoroaniline. From 3,5-difluorophenol, the challenge lies in the regioselective introduction of the methyl group at the C2 position and the ethoxy group at the C4 position.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a new substituent. For 3,5-difluorophenol, the hydroxyl group could potentially act as a directing group to introduce the methyl group at the C2 position.

The Williamson ether synthesis is a classic and widely used method for the formation of ethers. masterorganicchemistry.combyjus.com This reaction involves the reaction of an alkoxide with an alkyl halide. To synthesize the target molecule, the hydroxyl group of a suitably substituted phenol precursor could be deprotonated to form a phenoxide, which would then react with an ethyl halide to form the desired ethoxy group.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Sodium ethoxide | Chloroethane | Diethyl ether | SN2 | wikipedia.org |

| Phenol | Ethyl iodide | Ethyl phenyl ether | Base (e.g., K₂CO₃) | masterorganicchemistry.com |

Table 2: General Examples of Williamson Ether Synthesis

Optimization of Reaction Conditions and Efficiency for Scalable Synthesis

For any synthetic route to be practical, particularly for potential industrial applications, the reaction conditions must be optimized to maximize yield, minimize byproducts, and ensure scalability. Key parameters that are often optimized include reaction temperature, solvent, catalyst loading, and reaction time.

For Grignard reagent formation, the choice of solvent is critical, with anhydrous ethers being the most common. nih.gov The presence of any moisture can quench the Grignard reagent, significantly reducing the yield. nih.gov

In boronation-oxidation sequences, the choice of oxidant and reaction conditions can greatly influence the efficiency of the phenol formation step. While hydrogen peroxide is a common and effective oxidant, other reagents can also be used. nih.gov The development of catalytic and environmentally friendly oxidation methods is an active area of research.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 3,5 Difluoro 2 Methylphenol

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a crucial tool for identifying the functional groups and providing a unique "fingerprint" of a molecule. The vibrational modes are highly specific to the molecule's structure and bonding environment. researchgate.net

The predicted infrared spectrum of 4-Ethoxy-3,5-difluoro-2-methylphenol is characterized by absorption bands corresponding to its distinct functional moieties: the hydroxyl group, the ethoxy group, the methyl group, the difluoro-substituted aromatic ring, and the carbon-fluorine bonds.

O-H Vibrations: The phenolic hydroxyl group gives rise to a characteristic stretching vibration (νO-H). In a non-hydrogen-bonded state (e.g., in a dilute non-polar solvent), this would appear as a sharp band around 3600 cm⁻¹. However, due to intermolecular hydrogen bonding, it is more typically observed as a broad band in the region of 3400-3200 cm⁻¹. youtube.com The in-plane bending (δO-H) and out-of-plane bending (γO-H) vibrations are expected at approximately 1410-1310 cm⁻¹ and 700-600 cm⁻¹, respectively.

C-H Vibrations: Aromatic C-H stretching vibrations (νC-H) are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations from the ethoxy and methyl groups will appear just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ region. C-H bending vibrations will be observed at lower wavenumbers.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring are expected to produce a series of bands in the 1620-1450 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these peaks.

C-O Vibrations: Two distinct C-O stretching vibrations are predicted. The phenolic C-O stretch is expected to appear around 1260-1180 cm⁻¹, often coupled with the O-H bending mode. The aryl-alkyl ether C-O stretching from the ethoxy group will likely produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch). youtube.com

C-F Vibrations: The carbon-fluorine stretching vibrations (νC-F) are known to be strong and occur in the 1400-1000 cm⁻¹ range. For aromatic fluorides, these bands are typically very intense and are expected for this compound in the region of 1350-1100 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Phenol (B47542) -OH | ~3400-3200 | Broad, Medium-Strong |

| C-H Stretch (Aromatic) | Ar-H | ~3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -O-CH₂-CH₃ | ~2980-2870 | Medium-Strong |

| C=C Stretch (Aromatic) | Benzene Ring | ~1620-1450 | Medium, Multiple Bands |

| C-F Stretch | Ar-F | ~1350-1100 | Strong, Multiple Bands |

| C-O Stretch (Ether) | Ar-O-C | ~1250 | Strong |

| C-O Stretch (Phenol) | Ar-OH | ~1220 | Strong |

In modern chemical analysis, experimental vibrational spectra are often interpreted with the aid of quantum chemical calculations. nih.gov Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can compute the optimized molecular geometry and predict the harmonic vibrational frequencies. combustion-institute.it

For this compound, a theoretical vibrational analysis would be performed to:

Calculate the vibrational frequencies and intensities of all normal modes.

Visualize the atomic motions associated with each vibrational mode, allowing for unambiguous assignment of the bands observed in a hypothetical experimental spectrum.

Refine the understanding of complex vibrational couplings between different functional groups.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98) to improve agreement with experimental data. combustion-institute.it The strong correlation between scaled theoretical frequencies and experimental spectra provides a powerful method for detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and proximity of atoms. weebly.com For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for an unambiguous assignment.

The predicted NMR data are based on the known effects of substituents on the phenol scaffold. The electron-donating ethoxy and methyl groups, and the electron-withdrawing fluorine and hydroxyl groups, all influence the electronic environment and thus the chemical shifts of the nuclei.

¹H NMR: The proton NMR spectrum is expected to show five distinct signals.

Phenolic Proton (-OH): A broad singlet, typically in the range of δ 4.5-8.0 ppm, whose exact position is highly dependent on solvent, concentration, and temperature. nih.gov

Aromatic Proton (Ar-H): There is one proton on the aromatic ring. Its chemical shift would be influenced by the adjacent fluorine atoms and the ortho methyl group, predicted to be in the δ 6.5-7.0 ppm range. It would likely appear as a doublet due to coupling with the adjacent fluorine atom.

Ethoxy Group (-O-CH₂-CH₃): A quartet for the methylene (B1212753) (-CH₂-) protons around δ 4.0 ppm, coupled to the methyl protons. The terminal methyl (-CH₃) protons would appear as a triplet around δ 1.4 ppm, coupled to the methylene protons.

Methyl Group (Ar-CH₃): A singlet for the aromatic methyl protons, expected around δ 2.1-2.3 ppm.

¹³C NMR: The carbon NMR spectrum will show all eight unique carbon atoms. A key feature would be the presence of large carbon-fluorine coupling constants (J-coupling). acdlabs.com

The carbons directly bonded to fluorine (C3 and C5) would exhibit very large one-bond coupling constants (¹JCF ≈ 240-250 Hz) and would be significantly downfield. rsc.org

Other carbons in the ring will show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings, which are invaluable for assignment. rsc.org

The chemical shifts are predicted based on additive rules and data from similar fluorinated phenols.

¹⁹F NMR: Since the two fluorine atoms at positions 3 and 5 are chemically equivalent, the ¹⁹F NMR spectrum is predicted to show a single signal. nih.gov The chemical shift of fluorine on an aromatic ring is sensitive to the other substituents. nih.govresearchgate.net This signal would likely be a doublet due to coupling with the adjacent aromatic proton (H6). The chemical shift is anticipated in the range of δ -130 to -145 ppm.

Predicted NMR Data for this compound (in CDCl₃)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling |

| ¹H | -OH | 4.5 - 8.0 | broad singlet |

| Ar-H (H6) | ~6.7 | doublet (³JHF) | |

| -O-CH₂ -CH₃ | ~4.0 | quartet (³JHH) | |

| Ar-CH₃ | ~2.2 | singlet | |

| -O-CH₂-CH₃ | ~1.4 | triplet (³JHH) | |

| ¹³C | C1 (-OH) | ~145-150 | multiplet (due to F coupling) |

| C2 (-CH₃) | ~115-120 | multiplet (due to F coupling) | |

| C3, C5 (-F) | ~150-155 | doublet (¹JCF ≈ 240-250 Hz) | |

| C4 (-OEt) | ~135-140 | triplet (²JCF) | |

| C6 | ~110-115 | doublet (²JCF) | |

| -O-CH₂ -CH₃ | ~64 | singlet | |

| Ar-CH₃ | ~16 | singlet | |

| -O-CH₂-CH₃ | ~15 | singlet | |

| ¹⁹F | F3, F5 | -130 to -145 | doublet (³JFH) |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the complete molecular structure by establishing correlations between nuclei. mnstate.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm proton-proton couplings. A key correlation (cross-peak) would be observed between the methylene (δ ~4.0 ppm) and methyl (δ ~1.4 ppm) protons of the ethoxy group, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would definitively link the proton signals to their respective carbon signals, for instance, connecting the aromatic proton at δ ~6.7 ppm to the C6 carbon, and the aliphatic protons to their corresponding carbons in the ethoxy and methyl groups. weebly.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecule's carbon skeleton. It reveals long-range (2-3 bond) correlations between protons and carbons. For this molecule, key HMBC correlations would be expected from:

The ethoxy -CH₂- protons (δ ~4.0 ppm) to the C4 carbon.

The aromatic methyl protons (δ ~2.2 ppm) to C1, C2, and C3.

The aromatic proton (H6) to C2, C4, and C5. These correlations would unambiguously confirm the substitution pattern on the aromatic ring. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the substituted benzene ring.

Phenol itself typically shows two primary absorption bands in the ultraviolet region: a strong band (the primary band or E2-band) around 210 nm and a weaker, structured band (the secondary band or B-band) around 270 nm, arising from π→π* transitions. docbrown.inforesearchgate.net

The substituents on the benzene ring—hydroxyl, ethoxy, methyl, and fluoro groups—are all auxochromes, which can modify the position and intensity of these absorption bands.

The hydroxyl (-OH), ethoxy (-OC₂H₅), and methyl (-CH₃) groups are activating, electron-donating groups that typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in intensity (hyperchromic effect) of the absorption bands. nih.gov

For this compound, it is predicted that the primary absorption band would be located at λmax ≈ 210-220 nm, and the secondary B-band would be shifted to λmax ≈ 275-285 nm. The combined electronic effects of the multiple substituents would result in these shifts relative to unsubstituted phenol. imrpress.com

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 3,5 Difluoro 2 Methylphenol

Prediction and Validation of Spectroscopic Data (Computational IR, Raman, NMR, UV-Vis)

Theoretical Vibrational Frequency Calculations and Scaling Factors

The vibrational spectrum of a molecule is a unique fingerprint that provides valuable information about its structure and bonding. Theoretical vibrational analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), can predict the fundamental vibrational modes of a molecule. nih.govumn.edu For a molecule like 4-Ethoxy-3,5-difluoro-2-methylphenol, which possesses C1 point group symmetry, a significant number of fundamental vibrational modes are expected. scispace.com

DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, are commonly employed to compute the harmonic vibrational frequencies. nih.govtandfonline.com These calculations provide a set of vibrational frequencies corresponding to specific atomic motions within the molecule, such as O-H stretching, C-F stretching, and various bending and torsional modes. scispace.comijaemr.com

However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, scaling factors are applied. These factors are determined by comparing theoretical and experimental frequencies for a set of related molecules. For halogenated phenols, specific scaling factors have been developed to correct the calculated frequencies, leading to a root mean square error that can be as low as a few wavenumbers. tandfonline.comresearchgate.net A complete vibrational assignment can then be performed based on the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates to each normal mode. nih.gov

Illustrative Table of Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) |

| O-H Stretch | 3680 | 3500 |

| Aromatic C-H Stretch | 3080 | 3000 |

| C-O Stretch (Ether) | 1250 | 1220 |

| C-F Stretch | 1150 | 1120 |

| O-H Bend | 1350 | 1320 |

| C-O-C Bend | 1100 | 1075 |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual calculated values would require a specific computational study.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, have become increasingly reliable for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govrsc.org

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be of significant interest. The calculations would involve optimizing the molecular geometry and then performing GIAO calculations at a suitable level of theory, such as B3LYP with a basis set like cc-pVDZ. rsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, for example, tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

The accuracy of predicted NMR chemical shifts can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 1 ppm for ¹³C having been reported for large datasets of organic molecules when using appropriate computational protocols. nih.gov Such predictions are invaluable for assigning complex spectra, distinguishing between isomers, and understanding the electronic effects of substituents on the magnetic environment of the nuclei. rsc.orgresearchgate.net For instance, the electron-withdrawing nature of the fluorine atoms and the electron-donating character of the ethoxy and hydroxyl groups would significantly influence the calculated chemical shifts of the aromatic carbons and protons.

Illustrative Table of Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-OH | 150.2 |

| C-OEt | 148.5 |

| C-F | 145.8 (J_CF) |

| C-CH₃ | 125.7 |

| Aromatic CH | 115.3 |

| CH₃ (ethoxy) | 15.1 |

| CH₂ (ethoxy) | 64.9 |

| CH₃ (methyl) | 12.4 |

Note: This table is for illustrative purposes. J_CF indicates carbon-fluorine coupling would be observed. Actual values require specific calculations.

Investigation of Non-Linear Optical (NLO) Properties and First Hyperpolarizability

Molecules with large first hyperpolarizability (β) values are of great interest for applications in non-linear optics (NLO), which have implications for technologies such as optical switching and frequency conversion. ru.nlrsc.org The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. psu.edu

Computational methods can be used to calculate the first hyperpolarizability of molecules like this compound. dtic.milaip.org These calculations are typically performed using methods like the finite-field approach, where the response of the molecular dipole moment to an external electric field is determined. The first hyperpolarizability is a tensor quantity, but often the magnitude of the vector component in the direction of the dipole moment (β_vec) is reported.

For this compound, the interplay of the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing fluorine atoms could lead to interesting NLO properties. The substitution pattern on the benzene (B151609) ring will significantly influence the charge distribution and the molecular dipole moment, which are key factors determining the magnitude of the first hyperpolarizability. utdallas.edu Theoretical studies on substituted benzenes have shown that the nature and position of substituents dramatically affect the calculated hyperpolarizability values. psu.edu

Illustrative Table of Calculated NLO Properties for this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| First Hyperpolarizability (β_vec) | 5.0 x 10⁻³⁰ esu |

Note: These values are hypothetical and serve to illustrate the type of data obtained from NLO calculations.

Studies on Tautomerism and Isomerism in Related Fluorinated Phenols

Tautomerism

Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). nih.govresearchgate.net For phenol (B47542) itself, the enol form is overwhelmingly favored due to the stability conferred by the aromatic ring. However, the presence of substituents can influence this equilibrium. comporgchem.comnih.gov In the case of this compound, the possibility of keto-enol tautomerism exists.

Computational studies can be employed to investigate the relative stabilities of the enol and potential keto tautomers. orientjchem.org By calculating the Gibbs free energies of the different tautomeric forms, the equilibrium constant (K_T) can be predicted. nih.gov For most substituted phenols, the enol form remains significantly more stable. However, in polycyclic systems or with specific substitution patterns, the keto form can become more favorable. nih.gov For this compound, it is anticipated that the enol form would be the dominant species.

Isomerism

Isomerism is a fundamental concept in organic chemistry, and for a substituted phenol like this compound, several types of isomers can be considered. researchgate.net

Positional Isomers: These isomers have the same molecular formula but differ in the position of the substituents on the benzene ring. For example, moving the ethoxy group to a different position would result in a positional isomer.

Functional Isomers: These isomers have the same molecular formula but different functional groups. While less common for this specific structure, one could envision a functional isomer where the atoms are rearranged to form, for example, a different class of oxygen-containing heterocyclic compound.

Conformational Isomers (Conformers): These are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. nih.govyoutube.com For this compound, rotation around the C-O bonds of the ethoxy group and the hydroxyl group can lead to different conformers. rsc.org Computational chemistry can be used to determine the relative energies of these conformers and to identify the most stable (lowest energy) conformation. nih.gov The presence of intramolecular hydrogen bonding between the hydroxyl proton and an adjacent fluorine atom could also influence the preferred conformation. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 4 Ethoxy 3,5 Difluoro 2 Methylphenol

Reaction Pathways and Mechanistic Elucidation

The reactivity of the phenolic ring in 4-Ethoxy-3,5-difluoro-2-methylphenol is a balance between the electron-donating effects of the hydroxyl, ethoxy, and methyl groups, and the electron-withdrawing and steric effects of the fluorine atoms.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The feasibility and regioselectivity of EAS on this compound are determined by the directing effects of the substituents already present on the ring. The hydroxyl, ethoxy, and methyl groups are activating and ortho-, para-directing, while the fluorine atoms are deactivating but also ortho-, para-directing.

The sole available position for substitution on the aromatic ring is at carbon 6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence on C6 |

| -OH | 1 | Activating (Resonance) | Ortho |

| -CH₃ | 2 | Activating (Inductive) | Meta |

| -F | 3 | Deactivating (Inductive) | Para |

| -OEt | 4 | Activating (Resonance) | Meta |

| -F | 5 | Deactivating (Inductive) | Ortho |

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In the case of this compound, the fluorine atoms can act as leaving groups in SNAr reactions. The generally accepted mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. stackexchange.com The high electronegativity of fluorine is crucial in this context; it strongly stabilizes the negative charge of the Meisenheimer complex through its inductive effect, thereby lowering the activation energy of the first step and accelerating the reaction. stackexchange.com This often makes fluoroaromatics more reactive in SNAr than their chloro or bromo counterparts. stackexchange.com

For this compound, an SNAr reaction would likely involve the displacement of one of the fluorine atoms by a strong nucleophile (e.g., methoxide, thiophenoxide). The presence of two fluorine atoms offers the possibility of sequential substitution reactions. nih.gov Despite the presence of electron-donating groups (-OH, -OEt, -CH₃), which generally disfavor SNAr, the activating effect of the two fluorine atoms could enable such transformations under appropriate conditions. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate. nih.gov

Cleavage and Degradation Processes

The stability of this compound is subject to thermal and chemical degradation, which can lead to the cleavage of its substituent groups or transformation of the phenolic moiety.

Upon heating to high temperatures, this compound is expected to undergo decomposition. Plausible thermal degradation pathways include the cleavage of the ethoxy group's C-O bond to yield ethylene (B1197577) and a hydroquinone (B1673460) derivative, or the cleavage of the methyl group.

A more complex process that can occur in fluorinated aromatic systems at high temperatures is fluorine atom migration. While not extensively documented for this specific molecule, thermal rearrangements in related polyfluoroaromatic compounds are known. Such migrations would likely proceed through radical mechanisms or concerted pericyclic reactions, leading to isomeric difluoro-methylphenol structures. The high strength of the C-F bond, however, suggests that significant thermal energy would be required to induce such a phenomenon.

The phenol (B47542) group is susceptible to both oxidation and reduction.

Oxidative Transformations: Phenols are readily oxidized to form phenoxy radicals. In the case of this compound, the resulting radical would be stabilized by the adjacent substituents. This radical can then undergo several subsequent reactions, most commonly dimerization through C-C or C-O coupling to form biphenol or diphenoquinone-type structures. The substitution pattern would likely direct coupling to the less sterically hindered positions. Stronger oxidizing agents could potentially lead to the opening of the aromatic ring.

Reductive Transformations: The aromatic ring of this compound can be reduced under catalytic hydrogenation conditions (e.g., using H₂ gas with catalysts like Rhodium or Ruthenium). This would result in the formation of 4-Ethoxy-3,5-difluoro-2-methylcyclohexanol, with the potential for multiple diastereomers depending on the stereochemistry of the newly formed chiral centers on the cyclohexane (B81311) ring.

Influence of Fluorine Substitution on Reactivity and Regioselectivity

The presence of two fluorine atoms on the aromatic ring has a profound and multifaceted influence on the reactivity and regioselectivity of this compound. rsc.org

Reactivity in Electrophilic Aromatic Substitution: The fluorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. This effect is somewhat counteracted by the electron-donating resonance effect of the fluorine lone pairs, which directs incoming electrophiles to the ortho and para positions. researchgate.net In this molecule, this deactivating influence means that EAS reactions, while directed to the C6 position, will likely be slower compared to non-fluorinated analogues.

Reactivity in Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of fluorine significantly enhances the ring's susceptibility to nucleophilic attack. By stabilizing the intermediate Meisenheimer complex, fluorine acts as an activating group in SNAr reactions, making it a good leaving group. stackexchange.com

Regioselectivity: The fluorine atoms, in concert with the other substituents, precisely control the regioselectivity of reactions. In EAS, they help to funnel electrophiles to the only available C6 position. In potential SNAr reactions, they are the sites of nucleophilic attack.

The table below summarizes the expected outcomes of key reaction types.

| Reaction Type | Reagents | Expected Product(s) | Role of Fluorine |

| Nitration (EAS) | HNO₃, H₂SO₄ | 4-Ethoxy-3,5-difluoro-2-methyl-6-nitrophenol | Deactivating, Ortho-directing |

| Bromination (EAS) | Br₂, FeBr₃ | 6-Bromo-4-ethoxy-3,5-difluoro-2-methylphenol | Deactivating, Ortho-directing |

| Nucleophilic Substitution (SNAr) | NaOCH₃ | 3-Ethoxy-5-fluoro-4-methoxy-6-methylphenol or 5-Ethoxy-3-fluoro-4-methoxy-6-methylphenol | Activating, Leaving Group |

| Oxidation | K₃[Fe(CN)₆] | Dimeric coupling products (biphenols) | Inductive stabilization of radical |

| Reduction | H₂, Rh/C | 4-Ethoxy-3,5-difluoro-2-methylcyclohexanol | Inductive effect on ring hydrogenation |

Derivatization and Chemical Modification Strategies for 4 Ethoxy 3,5 Difluoro 2 Methylphenol

Synthesis of Ethers via Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-ethoxy-3,5-difluoro-2-methylphenol is a prime site for modification, most commonly through O-alkylation to form ethers. The Williamson ether synthesis is a fundamental and widely employed method for this transformation. masterorganicchemistry.comquora.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. masterorganicchemistry.com

The general reaction scheme involves treating the phenol with a suitable base to generate the sodium or potassium phenoxide, followed by the addition of an alkylating agent.

Reaction Conditions and Reagents:

Bases: Strong bases such as sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃) are typically used to deprotonate the phenol. masterorganicchemistry.com The choice of base can influence reaction efficiency.

Alkylating Agents: A wide array of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) can be used to introduce various alkyl groups. masterorganicchemistry.com The reaction works best with primary alkyl halides. masterorganicchemistry.comquora.com Secondary and tertiary alkyl halides are less suitable as they can lead to elimination side reactions. masterorganicchemistry.comnih.gov

Solvents: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are commonly employed to facilitate the SN2 reaction. francis-press.com

The substituents on the phenol ring influence its reactivity. The two fluorine atoms, being electron-withdrawing, increase the acidity of the phenolic proton, facilitating its removal by a base. However, the ortho-methyl group introduces steric hindrance around the hydroxyl group, which might necessitate more forcing reaction conditions or the use of less bulky reagents to achieve high yields. nih.govnih.gov For particularly hindered systems, alternative methods like the Ullmann condensation with a copper catalyst might be considered, especially for forming diaryl ethers. quora.comnih.gov

Table 1: Examples of Reagents for Ether Synthesis

| Alkylating Agent | Expected Ether Product | Base | Solvent |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 4-Ethoxy-3,5-difluoro-2-methyl-1-methoxybenzene | NaH | DMF |

| Ethyl Bromide (CH₃CH₂Br) | 1,4-Diethoxy-3,5-difluoro-2-methylbenzene | K₂CO₃ | Acetone |

| Benzyl Chloride (C₆H₅CH₂Cl) | 1-(Benzyloxy)-4-ethoxy-3,5-difluoro-2-methylbenzene | KH | THF |

Formation of Esters and Carbamates through Acylation and Carbamoylation

Ester Formation (O-Acylation)

Acylation of the phenolic hydroxyl group yields the corresponding esters. This transformation is typically achieved by reacting the phenol with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640). ucalgary.casigmaaldrich.com The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent. ucalgary.ca

The reaction can be performed under basic or acidic conditions. Base catalysis, often using a non-nucleophilic base like pyridine (B92270) or triethylamine, activates the phenol by deprotonating it, thereby increasing its nucleophilicity. ucalgary.ca Alternatively, in the absence of a base, a strong Lewis acid catalyst like aluminum chloride (AlCl₃) can be used, although this can sometimes favor C-acylation (a Friedel-Crafts reaction) on the aromatic ring, a process known as the Fries rearrangement. ucalgary.canih.gov Given the electronic nature of this compound, O-acylation is generally the kinetically favored and predominant pathway under standard esterification conditions. ucalgary.ca

Carbamate Formation (Carbamoylation)

Carbamates are synthesized by reacting the phenol with an isocyanate or a carbamoyl (B1232498) chloride. organic-chemistry.orgunion.edu The reaction with an isocyanate (R-N=C=O) involves the nucleophilic attack of the phenolic oxygen on the central carbon of the isocyanate, followed by proton transfer to the nitrogen.

Alternatively, carbamoylation can be achieved using N-substituted carbamoyl chlorides (R₂N-CO-Cl) in the presence of a base. organic-chemistry.org A one-pot procedure can be employed where the carbamoyl chloride is generated in situ to avoid handling these sensitive reagents directly. organic-chemistry.org The synthesis of O-aryl carbamates provides an efficient route to a variety of functionalized molecules. organic-chemistry.org

Table 2: Reagents for Ester and Carbamate Synthesis

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Acyl Chloride | Acetyl chloride (CH₃COCl) | Ester |

| Carboxylic Anhydride | Acetic anhydride ((CH₃CO)₂O) | Ester |

| Isocyanate | Phenyl isocyanate (C₆H₅NCO) | Carbamate |

| Carbamoyl Chloride | Dimethylcarbamoyl chloride ((CH₃)₂NCOCl) | Carbamate |

Development of Schiff Base Analogues and Imines from Related Fluorinated Phenols

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. mdpi.com Therefore, this compound itself cannot directly form a Schiff base. However, a structurally related compound, where the ethoxy group is replaced by an amino group (e.g., 4-amino-3,5-difluoro-2-methylphenol), would be a suitable precursor for Schiff base synthesis.

The synthesis involves the reaction of a fluorinated aminophenol with a suitable aldehyde or ketone, often under acidic or basic catalysis, or simply by heating the reactants in a solvent like ethanol. mdpi.comnih.govresearchgate.net The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the imine (C=N) bond.

The electronic properties of the substituents on both the aminophenol and the aldehyde/ketone can influence the rate of reaction and the stability of the resulting Schiff base. nih.gov For instance, electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic and facilitate the initial attack by the amine. nih.gov The resulting fluorinated Schiff bases are of interest in coordination chemistry and as potential fluorescent probes. nih.govorientjchem.org

Preparation of Organoboron Derivatives (e.g., Boronic Acids and Esters)

The synthesis of organoboron derivatives, such as boronic acids and their esters (e.g., pinacol (B44631) esters), from phenols is a valuable transformation as these products are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. nih.govacs.org Direct borylation of a phenol is not feasible. Instead, the phenolic hydroxyl group must first be converted into a better leaving group, such as a triflate (-OTf) or a nonaflate (-ONf).

The procedure typically involves two steps:

Triflation: The phenol is reacted with triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) in the presence of a base to form the aryl triflate.

Miyaura Borylation: The resulting aryl triflate is then subjected to a palladium-catalyzed cross-coupling reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a suitable phosphine (B1218219) ligand and a base. acs.org

An alternative approach involves the direct C-H borylation of the aromatic ring, catalyzed by transition metals like iridium or rhodium. wikipedia.org However, this method's regioselectivity can be difficult to control. For this compound, the directing effects of the existing substituents would need to be carefully considered to predict the site of borylation. Given the ortho- and para-directing nature of the hydroxyl/ethoxy groups and the meta-directing influence of the fluorine atoms relative to themselves, a complex mixture of products could arise. Therefore, the triflation-borylation sequence is often the more reliable method for achieving regioselective synthesis of the desired boronic ester. nih.gov

Exploration of Conjugation and Linker Chemistry for Complex Architectures

The structure of this compound can be incorporated into larger, more complex molecules through conjugation and linker chemistry. nih.govenamine.net This is particularly relevant in fields like medicinal chemistry and materials science, where small molecules are attached to polymers, biomolecules, or surfaces to impart specific functions. nih.gov

The phenolic hydroxyl group is the most common handle for conjugation. It can be derivatized with a bifunctional linker, which contains a reactive group at the other end. nih.gov For example:

Ether or Ester Linkages: The phenol can be alkylated or acylated with a reagent that also contains a terminal alkyne or azide, installing a "click chemistry" handle for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. springernature.com

pH-Sensitive Linkers: Linkers containing functionalities like hydrazones or maleic acid derivatives can be attached to the phenol. nih.gov These linkers are designed to be stable at physiological pH but cleave under the acidic conditions found in specific cellular compartments, allowing for targeted release of the molecule. nih.gov

PEGylation: Poly(ethylene glycol) (PEG) chains can be attached to the phenol, often via an ether linkage, to improve solubility, pharmacokinetic properties, and reduce non-specific uptake in biological systems. youtube.com

The choice of linker chemistry depends heavily on the final application, dictating the required length, flexibility, and cleavage properties of the tether connecting the phenolic core to the larger architecture. enamine.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Ethoxy-3,5-difluoro-2-methyl-1-methoxybenzene |

| 1,4-Diethoxy-3,5-difluoro-2-methylbenzene |

| 1-(Benzyloxy)-4-ethoxy-3,5-difluoro-2-methylbenzene |

| 4-amino-3,5-difluoro-2-methylphenol |

| Bis(pinacolato)diboron |

| Triflic anhydride |

| N-phenyl-bis(trifluoromethanesulfonimide) |

| Acetyl chloride |

| Acetic anhydride |

| Phenyl isocyanate |

| Dimethylcarbamoyl chloride |

| Pyridine |

| Triethylamine |

| Aluminum chloride |

| Sodium hydride |

| Potassium hydride |

| Potassium carbonate |

| Methyl Iodide |

| Ethyl Bromide |

| Benzyl Chloride |

| N,N-dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| Acetone |

Advanced Structural Analysis of 4 Ethoxy 3,5 Difluoro 2 Methylphenol and Its Crystalline Derivatives

Single Crystal X-ray Diffraction (SCXRD) for Precise Solid-State Structure Determination

Information regarding the single crystal X-ray diffraction of 4-Ethoxy-3,5-difluoro-2-methylphenol, which would provide definitive proof of its chemical structure and atomic arrangement in the solid state, is not found in the surveyed scientific literature. Such an analysis would typically yield precise bond lengths, bond angles, and crystallographic parameters.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...O, π-π stacking, C-H...π interactions)

A detailed analysis of the crystal packing and specific intermolecular interactions for this compound is contingent on the availability of its crystal structure, which does not appear to be published. These non-covalent interactions are crucial in determining the supramolecular architecture and physical properties of the crystalline solid.

Investigation of Molecular Conformation and Torsion Angle Distributions

Without experimental crystallographic data, a definitive investigation into the molecular conformation and the distribution of torsion angles for this compound in the solid state cannot be provided. This information is fundamental to understanding the three-dimensional shape of the molecule within a crystal lattice.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism Studies

No powder X-ray diffraction patterns for this compound are available in the public domain. PXRD is a primary technique used to identify crystalline phases and investigate the existence of different crystalline forms, or polymorphs, of a substance. The absence of this data precludes any discussion on the polymorphism of this specific compound.

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The molecular architecture of 4-Ethoxy-3,5-difluoro-2-methylphenol, featuring a reactive hydroxyl group and a substituted aromatic ring, positions it as a key intermediate in multi-step organic synthesis. The phenol (B47542) group can undergo a variety of chemical transformations, such as etherification, esterification, or conversion to a triflate, allowing for its integration into larger, more complex molecular frameworks. The presence of the difluoro substitution pattern influences the acidity of the phenolic proton and the reactivity of the aromatic ring, offering chemists a tool for fine-tuning reaction pathways.

Precursor for the Development of Specialized Fluorinated Building Blocks

The synthesis of novel fluorinated compounds is a cornerstone of modern drug discovery and materials science. nih.gov this compound serves as a foundational precursor for creating more elaborate fluorinated building blocks. These building blocks are pre-functionalized molecules that can be readily incorporated into larger structures, streamlining the synthesis of complex fluorinated targets. The strategic placement of the ethoxy, difluoro, and methyl groups on the phenol ring provides a versatile platform for further chemical modification, leading to a diverse array of specialized reagents.

The development of such building blocks is critical as the demand for organofluorine compounds continues to grow, with a significant percentage of newly approved pharmaceuticals containing fluorine. nih.gov The use of pre-synthesized blocks like those derived from this compound is a dominant strategy in the discovery of new drugs. nih.gov

Contribution to the Rational Design of Novel Molecules with Tunable Chemical Properties

The process of rational molecular design involves the deliberate construction of molecules to achieve specific functions. The distinct substitution pattern of this compound offers a high degree of control over the physicochemical properties of molecules derived from it. The two fluorine atoms, being highly electronegative, can significantly alter the electron distribution within the aromatic ring, impacting properties such as pKa, lipophilicity, and metabolic stability.

The ethoxy group provides an additional point of modification and can influence the molecule's solubility and binding interactions. By strategically utilizing this compound as a starting material, chemists can rationally design new molecules with finely tuned electronic and steric properties for applications in medicinal chemistry, agrochemicals, and materials science.

Potential in the Development of Functional Materials

The unique properties imparted by the fluorine and ethoxy groups make this compound a promising candidate for the development of advanced functional materials. Fluorinated phenols are known to exhibit interesting properties such as liquid crystallinity and can be used as precursors for polymers with enhanced thermal stability and chemical resistance.

The incorporation of this compound into polymer backbones or as a side-chain modification could lead to materials with tailored optical, electronic, or surface properties. For example, the high hydrophobicity often associated with fluorinated compounds could be exploited to create water-repellent surfaces. Further research into the polymerization and material fabrication possibilities of derivatives of this compound is an active area of investigation.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀F₂O₂ |

| Molecular Weight | 188.17 g/mol |

| Appearance | Likely a solid or liquid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

| Key Structural Features | Phenolic hydroxyl group, Two fluorine atoms, One ethoxy group, One methyl group |

Future Research Directions and Emerging Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of highly substituted phenols like 4-Ethoxy-3,5-difluoro-2-methylphenol presents a significant challenge, and the development of efficient, sustainable, and economically viable synthetic routes is a primary area for future research. Current synthetic strategies for similar poly-fluorinated phenols often involve multi-step processes that may suffer from low yields and the use of hazardous reagents. google.com Future research will likely focus on the development of "green" synthetic methodologies that minimize waste and environmental impact.

Key areas of exploration could include:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of phenolic compounds is a promising green alternative to traditional chemical methods. greenchemicals.co.jp Research could focus on identifying or engineering enzymes capable of regioselective fluorination, ethoxylation, or methylation of phenol (B47542) precursors. A two-step bioprocess, for instance, could mitigate the high cytotoxicity of some phenolic compounds, enabling higher product yields. greenchemicals.co.jp

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening of reaction conditions. Developing a flow-based synthesis for this compound could lead to a more efficient and scalable production process.

Photocatalysis and Electrosynthesis: These methods utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions. Research into photocatalytic or electrochemical routes for the key bond-forming steps in the synthesis of this compound could provide more sustainable alternatives to conventional methods.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and automation. |

| Photocatalysis | Use of renewable energy sources, mild reaction conditions. |

| Electrosynthesis | Avoidance of stoichiometric reagents, precise control over reaction parameters. |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Future research on the synthesis of this compound would greatly benefit from the application of techniques such as:

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be adapted for real-time reaction monitoring. acs.orgresearchgate.netchemrxiv.org By following the changes in the 1H, 13C, and 19F NMR spectra over the course of a reaction, researchers can gain a detailed understanding of the reaction kinetics and mechanism. beilstein-journals.org

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information about the changes in functional groups during a reaction, helping to identify key reaction intermediates and transition states. mt.com

The data obtained from these in-situ studies would be invaluable for optimizing reaction conditions, improving yields, and minimizing the formation of unwanted byproducts in the synthesis of this compound.

Elucidation of Complex Reaction Mechanisms through Dynamic Computational Studies

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. researchgate.net For a molecule like this compound, computational studies can provide deep insights into its electronic structure, reactivity, and potential reaction mechanisms.

Future computational research on this compound could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic properties of the molecule, as well as to calculate the energies of reactants, products, and transition states for potential synthetic reactions. This information can help to elucidate reaction mechanisms and predict the feasibility of different synthetic routes. scienceopen.com

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution in the molecule, providing insights into the nature of the chemical bonds and intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in different solvent environments, which can be crucial for understanding its reactivity and solubility.

These computational studies, when combined with experimental data, can provide a comprehensive understanding of the chemical behavior of this compound.

Exploration of Unconventional Derivatization Pathways and Supramolecular Assembly

The unique combination of functional groups in this compound opens up a wide range of possibilities for derivatization and the formation of novel supramolecular structures.

Future research in this area could explore:

Deoxyfluorination: The phenolic hydroxyl group could be a target for deoxyfluorination reactions to introduce an additional fluorine atom, potentially leading to compounds with altered electronic properties and biological activities. nih.govresearchgate.net

Electrophilic Aromatic Substitution: Despite the presence of deactivating fluorine atoms, the phenol ring is activated by the hydroxyl and ethoxy groups, making it susceptible to electrophilic aromatic substitution. britannica.com The regioselectivity of such reactions would be an interesting area of study.

Supramolecular Chemistry: The ability of the phenolic hydroxyl group to act as a hydrogen bond donor and acceptor makes this compound a potential building block for the construction of complex supramolecular assemblies, such as coordination polymers, metal-organic frameworks (MOFs), and liquid crystals. mdpi.com The interplay of hydrogen bonding, halogen bonding (with the fluorine atoms), and π-π stacking interactions could lead to the formation of materials with interesting photophysical or catalytic properties.

Investigation of Reactivity in Different Phases and Environments

The reactivity of a molecule can be significantly influenced by its physical state and the surrounding environment. A comprehensive understanding of the chemical behavior of this compound requires investigation of its reactivity in different phases and under various conditions.

Future research could focus on:

Gas-Phase Chemistry: Studying the unimolecular and bimolecular reactions of the isolated molecule in the gas phase can provide fundamental insights into its intrinsic reactivity, free from solvent effects. Techniques such as mass spectrometry and computational chemistry would be crucial in these investigations.

Condensed-Phase Reactivity: The reactivity of the compound in different solvents, both protic and aprotic, will be critical for its application in solution-phase synthesis. The fluorinated nature of the molecule may lead to interesting solubility and reactivity profiles in fluorous solvents. nih.gov

Solid-State Reactivity: Investigating the reactivity of the crystalline form of the compound, for example, through topochemical reactions, could lead to the synthesis of novel polymers or materials.

The photophysical properties and photochemical reactivity of this compound are also of interest, as fluorinated phenols have been shown to undergo photolysis. acs.org

| Research Area | Focus of Investigation for this compound |

| Gas-Phase Chemistry | Intrinsic reactivity, unimolecular decomposition pathways, and reaction thermodynamics. |

| Condensed-Phase Reactivity | Solvent effects on reaction rates and mechanisms, solubility in various media. |

| Solid-State Reactivity | Topochemical reactions in the crystalline state, solid-state polymerization. |

| Photochemistry | Photostability, photochemical reaction pathways, and formation of photoproducts. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Ethoxy-3,5-difluoro-2-methylphenol, and how do reaction conditions influence product yield?

- Methodology :

- Nucleophilic substitution : React 3,5-difluoro-2-methylphenol with ethyl bromide in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) to introduce the ethoxy group .

- Oxidation/Reduction : Controlled oxidation of intermediates (e.g., hydroquinones) using agents like MnO₂ or reduction of quinones with NaBH₄ can optimize substituent positioning .

- Key Factors :

- Temperature : Higher temperatures (>100°C) accelerate substitution but may increase side products.

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of phenolic intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Look for signals at δ 1.4 ppm (triplet, -OCH₂CH₃), δ 4.0 ppm (quartet, -OCH₂), and aromatic protons (δ 6.5–7.5 ppm) split by fluorine coupling .

- ¹⁹F NMR : Peaks near -120 ppm for ortho-fluorine substituents .

Q. What in vitro assays are suitable for preliminary screening of its biological activity (e.g., antimicrobial)?

- Assay Design :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Mechanistic Insight : Fluorine atoms enhance lipophilicity, improving membrane penetration; phenol group enables hydrogen bonding to microbial enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like quinones or hydroquinones during synthesis?

- Strategies :

- Catalytic Control : Use Pd/C or TEMPO to suppress over-oxidation of phenolic intermediates .

- Solvent Selection : Switch to THF or acetone to reduce polarity-driven side reactions.

Q. How can contradictory results in biological activity assays (e.g., varying IC₅₀ values across studies) be resolved?

- Root Causes :

- Structural Analogues : Compare with 4-Methoxy-3,5-difluorophenol (lower activity due to smaller methoxy group) and 4-Ethoxy-3,5-dichlorophenol (chlorine’s reduced electronegativity) .

- Assay Conditions : Differences in cell lines, serum concentrations, or solvent (DMSO vs. ethanol) can alter bioavailability.

- Resolution :

- Dose-Response Curves : Standardize protocols (e.g., ATP-based viability assays) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational methods predict the binding affinity of this compound to enzymatic targets (e.g., cytochrome P450)?

- Approaches :

- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 1TQN for CYP3A4) to model interactions. Fluorine’s electronegativity may enhance binding to heme iron .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Key Recommendations for Researchers

- Synthesis : Prioritize inert conditions and catalytic additives to suppress side reactions.

- Characterization : Combine NMR and HRMS for unambiguous structural confirmation.

- Biological Studies : Standardize assays and cross-validate with structural analogues to resolve discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.